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Indazole derivative 2

Cat. No.: B10833556
M. Wt: 342.8 g/mol
InChI Key: RJWPSUXKQOQTSP-UHFFFAOYSA-N
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Description

Indazole derivative 2 is a synthetically designed small molecule based on the indazole scaffold, a heterocyclic structure recognized for its diverse biological activities and significant potential in medicinal chemistry research . This derivative is provided for scientific investigation and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Preliminary research on structurally similar 2H-indazole derivatives has demonstrated promising biological activities. Notably, certain compounds in this class have exhibited potent antiprotozoal effects against intestinal pathogens such as Giardia intestinalis and Entamoeba histolytica , in some cases showing greater activity than the reference drug metronidazole . Furthermore, select derivatives have displayed growth inhibition against yeast strains like Candida albicans and Candida glabrata , as well as in vitro inhibitory activity against the human cyclooxygenase-2 (COX-2) enzyme, suggesting a potential dual mechanism of action for managing infection-associated inflammation . The indazole core is also a key structural component in explored therapies for other conditions, including inflammatory bowel disease (IBD) as phosphodiesterase 4 (PDE4) inhibitors and in oncology as microtubule polymerization inhibitors targeting the colchicine binding site . Researchers can utilize this compound to explore its specific mechanisms, pharmacokinetics, and potential applications across these and other therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19ClN4O2S B10833556 Indazole derivative 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19ClN4O2S

Molecular Weight

342.8 g/mol

IUPAC Name

6-chloro-4-(3,3-dimethyl-4-methylsulfonylpiperazin-1-yl)-1H-indazole

InChI

InChI=1S/C14H19ClN4O2S/c1-14(2)9-18(4-5-19(14)22(3,20)21)13-7-10(15)6-12-11(13)8-16-17-12/h6-8H,4-5,9H2,1-3H3,(H,16,17)

InChI Key

RJWPSUXKQOQTSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1S(=O)(=O)C)C2=CC(=CC3=C2C=NN3)Cl)C

Origin of Product

United States

Synthetic Methodologies for Indazole Derivatives

General Synthetic Strategies and Approaches

The construction of the indazole core can be achieved through several fundamental reaction types. These strategies often involve the formation of the crucial N-N bond and the subsequent annulation to form the bicyclic system.

Cyclization reactions are a cornerstone of indazole synthesis, typically involving the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring. These methods often utilize intramolecular bond formation as the key step.

Reductive Cyclization: This approach often starts with ortho-substituted nitroarenes. For instance, o-nitrobenzylidene amines can undergo reductive cyclization using reagents like molybdenum complexes and triphenylphosphine (B44618) under microwave conditions to yield 2-aryl-2H-indazoles. organic-chemistry.org Similarly, an organophosphorus-mediated reductive cyclization of substituted benzamidines provides a route to 3-amino-2H-indazoles. nih.gov Another method involves the condensation of o-nitrobenzaldehydes with amines to form ortho-imino-nitrobenzene intermediates, which then undergo reductive cyclization promoted by tri-n-butylphosphine to afford 2H-indazoles under mild conditions. acs.org

Oxidative Cyclization: N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines is a versatile method that can selectively produce various 2-substituted 2H-indazoles. organic-chemistry.orgorganic-chemistry.org Copper(II) acetate (B1210297) can mediate the N-N bond formation in the cyclization of ketimines, prepared from o-aminobenzonitriles, using oxygen as the sole oxidant to build 1H-indazoles in good to excellent yields. nih.gov

Intramolecular C-H Amination and Annulation: Palladium-catalyzed intramolecular C-H amination of aminohydrazones is a notable method for synthesizing 1H-indazoles. nih.gov Arylhydrazones can also undergo direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine to form 1H-indazoles in a metal-free process. nih.gov Furthermore, tandem C-H activation/intramolecular annulation reactions between azobenzenes and various partners, such as sulfoxonium ylides, catalyzed by metals like rhodium or copper, provide access to 3-acylated-2H-indazoles. nih.gov

[3+2] Cycloaddition: The indazole skeleton can be constructed via a [3+2] annulation approach. This involves the reaction of arynes with hydrazones or diazo compounds. organic-chemistry.orgchemicalbook.com For example, the cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF or TBAF offers a direct route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgchemicalbook.com

Table 1: Overview of Selected Cyclization Reactions for Indazole Synthesis

Starting Material(s) Key Reagent/Catalyst Reaction Type Product Type
o-nitrobenzylidene amines MoO₂Cl₂(dmf)₂, Ph₃P Reductive Cyclization 2-Aryl-2H-indazoles
2-aminomethyl-phenylamines Oxidant Oxidative Cyclization 2-Substituted 2H-indazoles
Arylhydrazones PIFA or Iodine Intramolecular C-H Amination 1H-indazoles
Arynes + Hydrazones/Diazo compounds - / CsF or TBAF [3+2] Cycloaddition Substituted Indazoles
o-haloaryl N-sulfonylhydrazones Cu₂O or Cu(OAc)₂·H₂O Cyclization 1H-indazoles

Condensation reactions are frequently employed as the initial step in multi-step indazole syntheses, creating key intermediates that subsequently cyclize.

A classic and practical approach involves the condensation of ortho-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.comacs.org For example, reacting o-fluorobenzaldehydes with hydrazine hydrate (B1144303) leads to the formation of a hydrazone intermediate, which upon heating, cyclizes to the corresponding indazole. acs.org This method's efficiency can sometimes be hampered by side reactions like the Wolf-Kishner reduction, but this can be mitigated by using O-methyloxime derivatives of the aldehydes instead. acs.orgresearchgate.net

A one-pot, three-component condensation of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, is an efficient way to synthesize 2-aryl-2H-indazoles. organic-chemistry.orgcaribjscitech.com This process involves the formation of both C-N and N-N bonds in a single operation. organic-chemistry.org Similarly, a one-pot metal-free reaction of easily accessible 2-aminophenones with hydroxylamine (B1172632) derivatives also yields indazoles in very good yields under mild conditions. organic-chemistry.org

Substitution reactions are used to introduce a variety of functional groups onto a pre-formed indazole ring or to build the ring itself.

Nucleophilic Aromatic Substitution (SNAr): The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate is a common method for producing 3-aminoindazole. chemicalbook.com Another example involves the preparation of arylhydrazones followed by deprotonation and subsequent intramolecular SNAr ring closure to yield substituted 1-aryl-1H-indazoles. nih.gov

N-Alkylation/N-Arylation: The substitution at the nitrogen atoms of the indazole ring is crucial for generating diverse derivatives. Direct alkylation of 1H-indazole with halo esters in the presence of a base typically results in a mixture of N-1 and N-2 isomers, with the N-1 isomer often predominating. nih.gov Regioselective N-2 arylation can be achieved through copper-catalyzed cross-coupling reactions, which are critical in the synthesis of complex pharmaceutical agents. google.com

Amide coupling reactions are essential for synthesizing indazole-carboxamide derivatives, a class of compounds with significant therapeutic interest. These methods typically involve the coupling of an indazole carboxylic acid with various amines.

For instance, 1H-Indazole-3-carboxamides can be synthesized by the coupling of 1H-Indazole-3-carboxylic acid with substituted aryl or aliphatic amines. researchgate.net The carboxylic acid itself can be generated from SEM-protected indazole by introducing a carboxyl group using n-butyl lithium. researchgate.net

The coupling reaction often requires the use of standard amide coupling reagents. While uronium-based reagents like HATU are effective, their potential for being explosive on a large scale is a concern. google.comgoogle.com A safer and more scalable alternative is the use of reagents like T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide). google.com Another approach involves converting the carboxylic acid to an acid hydrazide, which can then be coupled with substituted aryl acids to form novel hydrazide derivatives. researchgate.net

Catalytic Approaches in Indazole Synthesis

Catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, higher efficiency, and greater selectivity compared to traditional methods. benthamdirect.com Both transition-metal and acid-base catalysis have been extensively explored. benthamdirect.comresearchgate.net

Acid and base catalysts play a crucial role in several key steps of indazole synthesis, particularly in cyclization and rearrangement reactions.

Acid-Catalyzed Reactions: Under mildly acidic conditions, indazoles can undergo regioselective protection at the N-2 position. acs.org A method for synthesizing 1N-alkoxycarbonyl indazoles involves a copper-catalyzed reaction of 2-formylboronic acids with diazodicarboxylates, followed by an acid-induced ring closure of the resulting arylhydrazine intermediate. rsc.org Trifluoroacetic acid (TFA) is often used for this cyclization step. rsc.org

Base-Catalyzed Reactions: The use of a base is common in reactions that involve deprotonation to generate a more nucleophilic species. For example, various bases, including triethylamine (B128534) and 2-aminopyridine, can be used to direct the synthesis of N-aryl-1H-indazoles from common arylamino oximes. organic-chemistry.org In the synthesis of 1-aryl-1H-indazoles from 1-aryl-2-(2-nitrobenzylidene)hydrazines, potassium tert-butoxide promotes the intramolecular amination. organic-chemistry.org The cyclization-deacylation of arylhydrazine intermediates formed from 2-formylphenylboronic acids can be efficiently induced by bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) to yield unprotected indazoles. rsc.org

Table 2: Examples of Acid-Base Catalysis in Indazole Synthesis

Reaction Catalyst Type Catalyst Example Role of Catalyst
Ring closure of arylhydrazine Acid Trifluoroacetic Acid (TFA) Promotes cyclization to 1N-alkoxycarbonyl indazole
Ring closure of arylhydrazine Base K₂CO₃ or KOH Promotes cyclization and deacylation to unprotected indazole
Synthesis from arylamino oximes Base 2-Aminopyridine Promotes formation of N-arylindazoles
Intramolecular amination Base Potassium tert-butoxide Promotes displacement of a nitro group
Regioselective protection Acid Mildly acidic conditions Directs protection to N-2 position

Transition Metal Catalysis (e.g., CuH, Palladium-catalyzed C-H amination)

Transition metal catalysis has emerged as a powerful tool for the construction of the indazole core, offering mild reaction conditions and high efficiency. ingentaconnect.com Catalysts based on copper and palladium are particularly noteworthy for their versatility in facilitating key bond-forming reactions.

Copper Hydride (CuH) Catalysis:

Copper hydride catalysis has been successfully employed for the C3-selective functionalization of indazoles. A notable application is the highly enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles. nih.govnih.govacs.org This method allows for the synthesis of a variety of C3-allyl-1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. nih.govnih.govacs.org The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which dictates the enantioselectivity. nih.govacs.org This approach is significant as direct C3-alkylation of indazoles is challenging due to the lower nucleophilicity of the C3 position compared to the N1 and N2 positions. nih.govnih.gov

Palladium-catalyzed C-H Amination:

Palladium catalysis is instrumental in the synthesis of indazoles through C-H amination, a process that involves the formation of a carbon-nitrogen bond at a C-H site. Two primary strategies utilizing palladium-catalyzed intramolecular C-N bond formation have been developed to construct the indazole nucleus. nih.gov One approach is based on the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov Another powerful method involves the catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov This latter method has been shown to be effective for producing indazoles with a variety of functional groups in good to high yields. nih.gov

Furthermore, a novel synthesis of 2-aryl-2H-indazoles has been developed via the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.govorganic-chemistry.org The optimal conditions for this transformation were found to be a combination of Pd(OAc)2, dppf, and tBuONa. nih.gov This method is applicable to a broad range of substrates, including those with both electron-donating and electron-withdrawing substituents. nih.govorganic-chemistry.org

Catalyst SystemSubstrateProductKey Features
CuH1H-N-(benzoyloxy)indazoles and allenesC3-allyl-1H-indazoles with quaternary stereocentersHighly C3-selective and enantioselective. nih.govnih.govacs.org
Pd(OAc)2/dppf/tBuONaN-aryl-N(o-bromobenzyl)hydrazines2-aryl-2H-indazolesGood tolerance for various functional groups. nih.govorganic-chemistry.org
Pd(OAc)2/Cu(OAc)2/AgOCOCF3Benzophenone tosylhydrazonesFunctionalized indazolesProceeds via C-H activation and intramolecular amination. nih.gov

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indazole derivatives to minimize environmental impact and enhance sustainability. ingentaconnect.com Key aspects of this approach include the use of environmentally benign solvents, the development of catalyst-based methods to improve efficiency, and the reduction of hazardous waste. ingentaconnect.commdpi.comsemanticscholar.orgacsgcipr.org

Recent advancements have focused on developing synthetic routes that align with these principles. For instance, the use of water as a solvent for palladium-catalyzed direct arylations of 2H-indazoles presents a greener alternative to traditional organic solvents. acs.org Additionally, efforts are being made to replace hazardous reagents and catalysts with more sustainable options. The development of catalyst-based approaches, as discussed in the previous section, contributes significantly to green chemistry by enabling reactions to proceed with higher atom economy and under milder conditions. ingentaconnect.com

The evaluation of the "greenness" of a synthetic process can be quantified using various metrics. mdpi.comsemanticscholar.org These metrics assess factors such as atom economy, E-factor (environmental factor), and process mass intensity (PMI), providing a framework for comparing the sustainability of different synthetic routes. semanticscholar.org The goal is to design syntheses that are not only efficient and selective but also environmentally responsible. mdpi.com

Regioselective Synthesis of Indazole Isomers

The control of regioselectivity is a critical challenge in indazole synthesis, as substitution can occur at multiple positions, leading to the formation of different isomers. The development of methods that selectively yield a single regioisomer is of paramount importance for the synthesis of specific indazole-based compounds.

The synthesis of 1H-indazoles, which are generally the thermodynamically more stable tautomer, can be achieved with high regioselectivity through various methods. beilstein-journals.orgnih.gov One common strategy involves the N-alkylation of the 1H-indazole scaffold. beilstein-journals.org The regiochemical outcome of N-alkylation is influenced by factors such as the choice of base, solvent, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgnih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N-1 selective alkylation of indazoles. beilstein-journals.org Specifically, for C-3 substituted indazoles like 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide indazoles, greater than 99% N-1 regioselectivity has been observed. beilstein-journals.org

Transition metal-catalyzed reactions also play a crucial role in the regioselective synthesis of 1H-indazoles. Silver(I)-mediated intramolecular oxidative C-H bond amination provides a route to 3-substituted 1H-indazoles. nih.gov Copper-mediated intramolecular Ullmann-type reactions have also been developed for the scalable synthesis of substituted 1H-indazoles. thieme-connect.com

The synthesis of the less thermodynamically stable 2H-indazole isomers requires specific regioselective methods. A mild and efficient one-pot synthesis of 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine. organic-chemistry.orgacs.orgacs.orgnih.gov This method is operationally simple and tolerates a variety of functional groups. organic-chemistry.orgacs.orgacs.orgnih.gov

Another approach for the regioselective synthesis of 2H-indazoles is through direct alkylation reactions mediated by Ga/Al and Al. researchgate.net Furthermore, trifluoromethanesulfonic acid (TfOH)-catalyzed regioselective N2-alkylation of indazoles with diazo compounds affords N2-alkylated products with high regioselectivity. rsc.org Copper-catalyzed coupling of 1H-indazoles with diaryliodonium salts has also been shown to achieve high levels of N2-regioselectivity for arylation and vinylation. thieme-connect.com

The glycosylation of 4-nitroindazole can be controlled to selectively produce either N1 or N2-ribonucleosides. Kinetic control of the Silyl Hilbert-Johnson glycosylation (5 hours) affords the N2-isomer, while thermodynamic control (48 hours) leads to the N1-regioisomer. nih.gov

MethodSubstratesProductKey Features
Condensation-Cadogan Reductive Cyclizationo-nitrobenzaldehydes, anilines/aliphatic amines2H-indazolesMild, one-pot synthesis. organic-chemistry.orgacs.orgacs.orgnih.gov
TfOH-catalyzed AlkylationIndazoles, diazo compoundsN2-alkylated indazolesHigh N2-regioselectivity (N2/N1 up to 100/0). rsc.org
Silyl Hilbert-Johnson Glycosylation4-nitroindazoleN2-(β-D-ribonucleoside)Under kinetic control. nih.gov

The ability to selectively functionalize specific sites on the indazole ring is crucial for creating diverse derivatives.

C3-Functionalization: Direct functionalization at the C3 position of indazoles is challenging but can be achieved using specific strategies. As mentioned earlier, copper hydride (CuH) catalysis enables the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles. nih.govnih.govacs.org Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position via an isocyanide insertion strategy has also been reported, leading to the synthesis of diverse heterocyclic systems. researchgate.netacs.org Additionally, a visible light-promoted, transition metal-free direct C3-carbamoylation of 2H-indazoles has been developed using oxamic acids as the carbamoylating source. nih.gov

N1-Functionalization: As discussed in the 1H-indazole synthesis section, N1-alkylation can be achieved with high regioselectivity by carefully selecting the reaction conditions, particularly the base and solvent. beilstein-journals.org The use of sodium hydride in THF is a reliable method for achieving high N1-selectivity in the alkylation of many indazole derivatives. beilstein-journals.org Thermodynamic control in reactions such as equilibration processes can also favor the formation of the more stable N1-substituted product. nih.gov

N2-Functionalization: Selective functionalization at the N2 position often requires conditions that favor kinetic control or employ directing groups. The regioselective protection of the N2 position can be achieved using a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can then direct regioselective C3-lithiation. nih.gov As highlighted previously, methods like the Cadogan reductive cyclization and TfOH-catalyzed alkylation with diazo compounds provide excellent N2 selectivity. organic-chemistry.orgacs.orgacs.orgnih.govrsc.org DFT calculations have been used to understand the high N2 selectivity in certain alkylation reactions, suggesting that while the 1H-indazole tautomer is more stable, the transition state for N2 alkylation can be significantly lower in energy. wuxibiology.com Studies have also shown that the choice of metal catalyst and reaction conditions can overcome the thermodynamic preference for N1-substitution, leading to selective N2-functionalization. nih.gov

PositionMethodReagents/CatalystProduct
C3CuH-catalyzed allylationCuH, allenesC3-allylated 1H-indazoles nih.govnih.govacs.org
C3Pd-catalyzed isocyanide insertionPd(II), isocyanidesFused heterocyclic systems researchgate.netacs.org
N1N-alkylationNaH, THF, alkyl halideN1-alkylated indazoles beilstein-journals.org
N2Cadogan Reductive CyclizationTri-n-butylphosphine2H-indazoles organic-chemistry.orgacs.orgacs.orgnih.gov
N2TfOH-catalyzed alkylationTfOH, diazo compoundsN2-alkylated indazoles rsc.org
N2SEM protectionSEM-ClN2-SEM protected indazoles nih.gov

Structural Elucidation and Characterization of Indazole Derivatives

Spectroscopic Characterization Techniques

A full suite of spectroscopic methods was employed to elucidate the structure of Indazole derivative 2 . acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy in a DMSO-d6 solvent was used for the characterization of the compound. acs.org The ¹H NMR spectrum shows highly shifted signals due to the paramagnetic nature of the Os(IV) center. acs.org

The proton NMR spectrum recorded at 500.32 MHz displays several distinct signals. acs.org Key resonances include singlets observed at δ -4.44, -3.28, and 13.68 ppm, along with a doublet at 0.58 ppm (J = 8.51 Hz) and another singlet at 5.18 ppm. acs.org

The 13C{¹H} NMR spectrum, recorded at 125.81 MHz, shows three primary signals at δ 119.52, 114.45, and 188.36 ppm. acs.org Further analysis using 15N NMR spectroscopy identified a signal for the N1 atom at δ 157.08 ppm. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Indazole derivative 2 in DMSO-d6

NucleusChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J)
¹H-4.44s
¹H-3.28s
¹H0.58d, J = 8.51 Hz
¹H5.18s
¹H13.68s
¹³C{¹H}119.52-
¹³C{¹H}114.45-
¹³C{¹H}188.36-

Source: acs.org

Mass Spectrometry (MS, HRMS ESI-MS)

Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry were utilized to confirm the molecular weight and fragmentation pattern of Indazole derivative 2 . acs.orgacs.org The fragmentation of indazole-containing compounds is a key tool for their identification. wvu.eduresearchgate.netnih.gov In many synthetic cannabinoids with an indazole core, a characteristic fragment ion is observed at an m/z of 145, corresponding to the indazole acylium cation. researchgate.netmdpi.com The analysis of fragmentation pathways helps in the structural elucidation of new substances. nih.gov

Infrared (IR) Spectroscopy

Key vibrational frequencies in the mid-infrared (MIR) region include bands at 3346, 3108, 1665, 1620, 1511, 1485, 1440, 1387, 1362, 1314, 1234, 1174, 1131, 1084, 980, 895, 863, 838, 752, 734, 626, and 591 cm⁻¹. acs.org In the far-infrared (FIR) region, peaks are observed at 627, 595, 550, 459, 429, 334, 324, 310, 262, 249, 217, 194, 181, and 157 cm⁻¹. acs.org The band at 3346 cm⁻¹ is indicative of N-H stretching vibrations.

Table 2: Selected IR Absorption Bands for this compound

IR RegionWavenumber (cm⁻¹)
MIR3346, 3108, 1665, 1620, 1511, 1485, 1440
FIR334, 324, 310, 262, 249, 217, 194, 181, 157

Source: acs.org

Crystallographic Analysis

X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the solid-state structure of Indazole derivative 2 . acs.orgacs.org Suitable crystals for the study were grown from a solution of the compound in dimethylformamide (DMF). acs.org

The analysis revealed that the indazole ligand coordinates to the osmium center via the N1 atom, which stabilizes the indazole in a rare quinoid tautomeric form (2H-indazole). acs.orgacs.org This coordination mode is noteworthy as indazole typically binds to metal ions through the N2 atom. acs.org The osmium ion is in a trans-geometrical arrangement, with the two axial positions occupied by the indazole ligands and the four equatorial positions by chloride ligands. acs.org

In the crystal structure, a bifurcated hydrogen bond is present between the N2 atom of the indazole ligand (acting as a proton donor) and two chloride ligands of an adjacent molecule. acs.org Additionally, stacking interactions are observed between the indazole ligands of neighboring molecules, with an interplanar separation of approximately 3.4 Å. acs.org

Computational Chemistry and in Silico Drug Design of Indazole Derivatives

Computer-Aided Drug Design (CADD) and Structure-Based Design Strategies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and development of new drugs. crelux.com For indazole derivatives, CADD and structure-based design strategies have been instrumental in designing potent and selective inhibitors for various therapeutic targets. nih.govresearchgate.net These approaches utilize the three-dimensional structure of the target protein to guide the design of complementary ligands. crelux.com

One notable application involves the design of indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma. nih.govresearchgate.net By leveraging the crystal structure of the FGFR4 kinase domain, researchers have designed and synthesized novel indazole compounds with enhanced inhibitory activity. nih.govresearchgate.net This structure-guided approach has also been applied to develop inhibitors for other kinases, such as extracellular signal-regulated kinase 1/2 (ERK1/2) and epidermal growth factor receptor (EGFR). nih.gov For instance, a structure-based design led to the identification of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov Similarly, knowledge-based and structure-guided design has yielded 1H-indazole amide derivatives with significant ERK1/2 inhibitory activity. nih.gov

The process often involves an iterative cycle of designing compounds in silico, synthesizing the most promising candidates, and then evaluating their biological activity. crelux.com This feedback loop allows for the continuous refinement of the molecular design to optimize potency and selectivity.

In Silico Screening and Virtual Ligand Identification

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ugm.ac.id This method has been successfully employed to discover novel indazole-based inhibitors for various biological targets.

A notable example is the identification of a dual inhibitor for Heat Shock Protein 90 (Hsp90) and tubulin. nih.govacs.org Researchers hypothesized that a single scaffold could possess dual binding affinity because known ligands for both targets shared a similar 3',4',5'-trimethoxyphenyl core. nih.govacs.org By employing an integrated ligand and structure-based virtual screening workflow on a commercial library of 160,000 compounds, they successfully identified a novel indazole-based dual inhibitor. nih.govacs.org

Virtual screening has also been instrumental in identifying indazole derivatives with potential antitubercular and anti-inflammatory activities. pnrjournal.compnrjournal.com In one study, molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were used to evaluate newly designed indazole scaffolds as potential inhibitors of the Enoyl-ACP (CoA) reductase enzyme and COX-2. pnrjournal.com The results indicated that a newly designed indazole scaffold, BPM, showed higher binding affinities for these enzymes compared to reference compounds. pnrjournal.com

Furthermore, fragment-led de novo design, a type of virtual screening, has been used to discover 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov This approach involves identifying small molecular fragments that are predicted to bind to the target and then computationally growing or linking them to create more potent ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aboutscience.euinnovareacademics.in This allows for the prediction of the activity of new, unsynthesized compounds. researchgate.net

Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of molecules, such as physicochemical properties and topological indices. aboutscience.eulongdom.org These models are often developed using statistical methods like Multiple Linear Regression (MLR). researchgate.netlongdom.org

Several studies have successfully applied 2D-QSAR to understand the structure-activity relationships of indazole derivatives. For instance, 2D-QSAR models have been developed for indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), a target for anticancer drugs. researchgate.netlongdom.orglongdom.org In one study, a dataset of 109 indazole derivatives was analyzed, and the best 2D-QSAR model, generated by MLR, showed a high correlation coefficient (r²) of 0.9512 and good predictive ability. researchgate.netlongdom.org The model highlighted the importance of physicochemical and alignment-independent descriptors in influencing the anticancer activity. longdom.orglongdom.org

Another study focused on indazole compounds with inhibitory activity against S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN)-mediated quorum sensing. aboutscience.eu A 2D-QSAR model was developed that could explain and predict a significant portion of the variance in the inhibitory activity of the compounds. aboutscience.eu

Three-dimensional QSAR (3D-QSAR) models take into account the 3D structure of molecules and the spatial distribution of their properties. aboutscience.eunih.gov These models often provide more detailed insights into the steric and electronic requirements for optimal biological activity. nih.gov

Field and Gaussian-based 3D-QSAR studies have been performed on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a crucial target in cancer therapy. nih.gov The resulting steric and electrostatic contour maps provided a structural framework for designing new, more potent inhibitors. nih.gov

In the context of TTK inhibitors, a 3D-QSAR model was developed using the SW-kNN approach, which showed a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.orglongdom.org This model emphasized the critical role of steric descriptors in determining the anticancer activity of the indazole derivatives. longdom.orglongdom.org Similarly, 3D-QSAR studies on indazole derivatives as GSK-3β inhibitors have been conducted to understand the structural features necessary for enhanced biological activity. innovareacademics.in

The following table summarizes the key findings from various QSAR studies on indazole derivatives:

TargetQSAR MethodKey FindingsReference
TTK2D-QSAR (MLR)High correlation (r²=0.9512), importance of physicochemical and alignment-independent descriptors. researchgate.netlongdom.org
TTK3D-QSAR (SWF kNN)High internal cross-validation (q²=0.9132), importance of steric descriptors. longdom.orglongdom.org
SAH/MTAN2D/3D-QSARDeveloped models to explain and predict inhibitory activity. aboutscience.eu
HIF-1α3D-QSARSteric and electrostatic maps provided a framework for new inhibitor design. nih.gov
GSK-3β2D/3D-QSARIdentified important descriptors for biological activity. innovareacademics.in

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aboutscience.euinnovareacademics.in It is widely used to understand the binding modes of ligands to their protein targets and to predict binding affinities. aboutscience.eu

Numerous molecular docking studies have been conducted on indazole derivatives to elucidate their interactions with various biological targets. For instance, docking studies on indazole derivatives as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) revealed common amino acid interactions within the active site, such as with ASP197, PHE151, GLU172, ILE152, and MET173. aboutscience.eu The binding affinity was found to be correlated with the number of amino acid residues involved in the interaction. aboutscience.eu

In the context of cancer, docking studies have been crucial in designing indazole derivatives targeting various proteins. For example, docking simulations of indazole derivatives with histone deacetylase (HDAC) identified key interactions with amino acid residues ILE1122 and PRO1123, leading to the design of novel compounds with high docking scores. nih.gov Similarly, docking studies of indazole derivatives with the aromatase enzyme, a target in breast cancer, showed that many compounds interacted with active site residues Arg115 and Met374. derpharmachemica.com

Molecular docking has also been applied to indazole derivatives targeting:

Renal cancer-related protein (PDB: 6FEW): Docking studies identified derivatives with high binding energies. nih.govrsc.org

α-amylase and α-glucosidase: Docking simulations helped to rationalize the binding of the derivatives to these enzymes. tandfonline.com

Hypoxia-inducible factor-1α (HIF-1α): Docking of the most potent compound showed good binding efficiency in the active site. nih.gov

K-ras receptor: Docking analysis of the indazole derivative Bindarit indicated a higher binding affinity compared to a reference compound. nih.gov

The results of these docking studies are often presented in terms of docking scores or binding energies, which provide a semi-quantitative measure of the binding affinity.

Target ProteinKey Interacting ResiduesInvestigated Indazole DerivativesReference
SAH/MTANASP197, PHE151, GLU172, ILE152, MET1735-aminoindazole (B92378) derivatives aboutscience.eu
HDACILE1122, PRO112343 indazole derivatives nih.gov
AromataseArg115, Met374Substituted indazole derivatives derpharmachemica.com
Renal Cancer Protein (6FEW)Not specified3-carboxamide indazole derivatives nih.govrsc.org
α-glucosidaseNot specifiedMethyl 1H-indazole-4-carboxylate derivatives tandfonline.com
HIF-1αNot specifiedIndazole derivatives nih.gov
K-rasNot specifiedBindarit nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. aboutscience.eunih.gov They provide detailed information about the dynamic behavior of biomolecular systems, such as the stability of protein-ligand complexes and conformational changes upon ligand binding. nih.govnih.gov

MD simulations have been employed to further investigate the interactions of indazole derivatives with their biological targets, often complementing findings from molecular docking studies. For example, MD simulations of the most potent indazole derivative with Hypoxia-inducible factor-1α (HIF-1α) showed that the ligand was quite stable in the active site of the protein. nih.gov This stability is a crucial factor for a compound's inhibitory potential.

In another study, MD simulations were used to understand the behavior of the indazole derivative Bindarit within the binding pocket of the K-Ras receptor. nih.gov The simulations, conducted for 100 nanoseconds, demonstrated that the interaction with Bindarit could stabilize the protein structure at the binding site. nih.gov

MD simulations have also been used to:

Validate the stability of ligand-protein complexes for indazole derivatives with anticancer activity. longdom.org

Study the binding mode of indazole derivatives as VEGFR-2 inhibitors. a-z.lu

Investigate the stability of indazole-sulfonamide derivatives when bound to protein kinase targets like JAK3 and ROCK1. mdpi.com

The insights gained from MD simulations are valuable for confirming the binding modes predicted by docking and for understanding the dynamic nature of the ligand-receptor interactions, which can guide further lead optimization. nih.govnih.gov

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Biological Activities and Structure Activity Relationship Sar Studies of Indazole Derivatives

Anti-Cancer Activity and SAR

The indazole nucleus is a key pharmacophore in a number of approved anti-cancer drugs, including Axitinib, Linifanib, Niraparib, and Pazopanib. nih.gov These agents target various protein kinases involved in cancer progression. The development of new indazole-based anti-cancer agents is a highly active area of research, with a focus on understanding the structural requirements for potent and selective inhibition of various cancer-related targets. nih.gov

Indazole derivatives have been widely investigated as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways that are often deregulated in cancer. researchgate.net

VEGFR-2 Inhibition: The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is an effective strategy for blocking tumor angiogenesis. nih.gov A series of indazole derivatives were designed as VEGFR-2 kinase inhibitors, with compound 30 emerging as a highly potent inhibitor with an IC50 value of 1.24 nM. nih.gov Structure-activity relationship (SAR) studies of indazole–pyrimidine-based derivatives revealed that the presence of hydrophobic groups like alkyl or halogen at the 2-position of the pyrimidine (B1678525) ring led to decreased potency compared to methoxy-substituted derivatives. nih.gov

FGFR1 and FGFR4 Inhibition: Fibroblast growth factor receptors (FGFRs) are also important targets in cancer therapy. A series of 1H-1,2,4-triazole, benzothiazole, and indazole-based derivatives were designed as FGFR1 inhibitors. nih.gov Compound 9d , an indazole derivative, was identified as a hit compound with an excellent FGFR1 inhibitory activity (IC50 = 15.0 nM). nih.gov Further optimization led to compound 9u , which demonstrated even more potent FGFR1 inhibition (IC50 = 3.3 nM) and good cellular activity. nih.gov The SAR studies highlighted the importance of the N-ethylpiperazine group for both enzymatic and cellular activity. nih.gov Another study identified 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 as a promising FGFR1 inhibitor (IC50 = 15.0 nM), and further optimization led to compound 99 with an IC50 of 2.9 nM. nih.gov

CompoundTargetIC50 (nM)Key Structural Features
30 VEGFR-21.24Indazole scaffold
9d FGFR115.0Indazole scaffold
9u FGFR13.3Optimized indazole derivative
98 FGFR115.06-(3-methoxyphenyl)-1H-indazol-3-amine
99 FGFR12.9Optimized derivative of 98 with N-ethylpiperazine group

TTK Inhibition: The indazole backbone has been identified as a promising scaffold for developing inhibitors of tyrosine-threonine kinase (TTK). researchgate.net

DNA gyrase is a well-established target for the development of antibacterial agents, and some indazole derivatives have shown potent inhibitory activity against this enzyme. acs.org A novel class of indazole derivatives was discovered as bacterial Gyrase B inhibitors through the optimization of a pyrazolopyridone hit. nih.gov Guided by structure-based drug design, these indazole derivatives exhibited excellent enzymatic and antibacterial activity. acs.orgnih.gov Specifically, 3-phenyl-1H-indazole and its derivatives have been identified as DNA gyrase B inhibitors. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as an important target for cancer immunotherapy. nih.govrsc.org The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.gov A series of 1H-indazole derivatives were synthesized, with compound 2g showing the highest activity with an IC50 value of 5.3 μM. nih.gov

SAR analysis of these 1H-indazole derivatives indicated that the substituent groups at both the 4-position and 6-position of the indazole ring are crucial for inhibitory activity. nih.govresearchgate.net Docking models have shown that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and with key residues in the hydrophobic pockets A and B of the enzyme, which is essential for their inhibitory activity. nih.govnih.gov Further studies on 3-substituted 1H-indazoles revealed that compounds 121 and 122 had potent inhibitory activity with IC50 values of 720 and 770 nM, respectively. nih.gov The SAR for this series indicated that the 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were critical for strong in vitro inhibitory activity. nih.gov

CompoundTargetIC50Key Structural Features
2g IDO15.3 μM1H-indazole scaffold
121 IDO1720 nM3-substituted 1H-indazole with a carbohydrazide moiety
122 IDO1770 nM3-substituted 1H-indazole with a carbohydrazide moiety

Glycogen (B147801) synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in various diseases, including cancer and mood disorders. researchgate.netnih.gov In silico studies, including 2D/3D QSAR and molecular docking, have been conducted on 5-substituted indazole derivatives to optimize them as GSK-3β inhibitors. researchgate.netresearchgate.net These studies have identified key interacting residues in the active site of GSK-3β, such as Val135, Gln185, Arg141, and Asp200. researchgate.net Based on these models, several optimized indazole derivatives have been proposed as potent GSK-3β inhibitors. researchgate.netsjctni.edu

Indazole derivatives have shown inhibitory activity against a range of other kinases involved in cancer. nih.gov

Pim Kinase Inhibition: Pan-Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases whose overexpression is associated with poor prognosis in several cancers. nih.gov A series of dihydropyrrole[2,3-g]indazoles were synthesized as Pim kinase inhibitors, with compound 6 showing a nanomolar activity against Pim-3 (IC50 = 33 nM). ijddmr.org Additionally, 3,5-substituted-6-azaindazoles were identified as pan-Pim kinase inhibitors. nih.gov The introduction of a methyl group at the C3-position of the azaindazole ring in compound 56b resulted in a 6-fold increase in potency against Pim-1, Pim-2, and Pim-3 compared to the unsubstituted compound 56a . nih.gov

Aurora Kinase Inhibition: Aurora kinases are crucial for cell cycle regulation, and their overexpression is observed in many cancers. nih.gov Novel indazole derivatives have been identified as potent Aurora kinase inhibitors. nih.gov Specifically, 3-(pyrrolopyridin-2-yl)indazole derivatives have shown good inhibitory activities against Aurora A, with compounds 10 , 11 , and 12 having IC50 values of 32 nM, 46 nM, and 519 nM, respectively. ijddmr.org SAR studies indicated that a halogen atom was required for enhanced potency. nih.gov

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a tyrosine kinase that is a key driver in chronic myelogenous leukemia (CML). ijddmr.org A series of N,N'-dibenzoyl piperazine (B1678402) derivatives bearing a 1H-indazol-3-amine moiety were developed as Bcr-Abl inhibitors. ijddmr.org Compound 16 from this series showed potent inhibitory activity against both wild-type Bcr-Abl (IC50 = 0.014 μM) and the T315I mutant (IC50 = 0.45 μM), which is resistant to imatinib. ijddmr.org

CompoundTargetIC50Key Structural Features
6 Pim-333 nMDihydropyrrole[2,3-g]indazole scaffold
56b pan-Pim0.2–0.8 μM (Ki)3-methyl-5-substituted-6-azaindazole
10 Aurora A32 nM3-(pyrrolopyridin-2-yl)indazole scaffold
11 Aurora A46 nM3-(pyrrolopyridin-2-yl)indazole scaffold
12 Aurora A519 nM3-(pyrrolopyridin-2-yl)indazole scaffold
16 Bcr-Abl (wild-type)0.014 μMN,N'-dibenzoyl piperazine with 1H-indazol-3-amine
16 Bcr-Abl (T315I)0.45 μMN,N'-dibenzoyl piperazine with 1H-indazol-3-amine

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in tumor metastasis and adaptation to hypoxic environments. nih.govresearchgate.net Indazole derivatives have been reported as potent inhibitors of HIF-1α. nih.govresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore mapping studies have been performed on indazole derivatives to understand the structural features influencing their inhibitory potency. nih.gov These studies have generated steric and electrostatic maps that provide a framework for designing new, more potent HIF-1α inhibitors. nih.gov Molecular docking and dynamics simulations of the most potent compound, 39 , showed good binding efficiency and stability in the active site of the HIF-1α protein. nih.gov

Carbonic Anhydrase (CA) Inhibition and SAR

Indazole derivatives have been investigated for their inhibitory effects on carbonic anhydrases (CAs), a family of metalloenzymes crucial to numerous physiological processes. Studies on the interaction of indazole molecules with human erythrocyte CA-I and CA-II isoenzymes have demonstrated their potential as inhibitors.

Research has shown that certain indazole molecules can reduce the activity of human CA-I and CA-II at low concentrations nih.gov. The inhibitory potency, expressed as K_i_ constants, for these indazoles ranged from 0.383 ± 0.021 to 2.317 ± 0.644 mM for CA-I and from 0.409 ± 0.083 to 3.030 ± 0.711 mM for CA-II nih.gov. The mechanism of inhibition for these molecules was identified as noncompetitive nih.gov.

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance inhibitory activity. It was found that indazoles featuring bromine and chlorine substituents exhibited more potent inhibitory effects on the carbonic anhydrase isoenzymes nih.gov. Further research into N-arylsubstituted secondary sulfonamides with a bicyclic tetrahydroindazole (B12648868) scaffold has aimed to develop isotype-selective CA inhibitors, which is crucial for minimizing off-target side effects due to the high homology among CA isoforms nih.gov.

Table 1: Inhibitory Activity of Indazole Derivatives against Carbonic Anhydrase Isozymes

IsozymeK_i Range (mM)Inhibition Type
CA-I 0.383 - 2.317Noncompetitive
CA-II 0.409 - 3.030Noncompetitive

Pathways and Mechanistic Insights into Antitumor Actions

Indazole derivatives have emerged as a promising scaffold in the development of antitumor agents, with several compounds demonstrating significant antiproliferative and apoptotic activities. nih.govresearchgate.net The mechanisms underlying these actions often involve the modulation of key cellular pathways and interactions with specific molecular targets.

A study involving N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides revealed potent antiproliferative activity against human tumor cell lines A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma) nih.gov. Specifically, compounds N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) displayed IC_50_ values ranging from 4.21 to 18.6 µM nih.gov.

Mechanistic investigations showed that these active compounds induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the G2/M phase nih.gov. While this pattern is often associated with agents that interact with tubulin, immunofluorescence microscopy indicated only infrequent interactions with the microtubule network nih.gov. This suggests that while microtubule disruption might play a role, other mechanisms are likely involved. The indazole core is a key feature in many FDA-approved kinase inhibitors, targeting pathways involving the c-Met inhibitor Merestinib, and multi-kinase inhibitors like Pazopanib and Axitinib researchgate.net. Indazole derivatives have also been developed as inhibitors of fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and Pim kinases, all of which are implicated in tumor growth and survival researchgate.net.

Table 2: Antiproliferative Activity of Selected Indazole Derivatives

CompoundCell LineIC_50 (µM)
4 A27804.21 - 18.6
4 A5494.21 - 18.6
9 A27804.21 - 18.6
9 A5494.21 - 18.6

Anti-Inflammatory Activity and SAR

The indazole scaffold is a common feature in compounds possessing diverse biological activities, including significant anti-inflammatory properties. nih.govmdpi.com Research has demonstrated that indazole and its derivatives can dose-dependently and time-dependently inhibit carrageenan-induced hind paw edema in rats, a standard model for acute inflammation nih.gov. The anti-inflammatory effects of these compounds are attributed to their ability to modulate key inflammatory mediators and pathways. nih.gov

Cyclooxygenase (COX) Inhibition (e.g., COX-2) and SAR

A primary mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. nih.govnih.gov By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds can reduce the production of inflammatory prostaglandins (B1171923) while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

A series of novel (aza)indazole derivatives were developed and shown to exhibit high affinity and selectivity for the COX-2 enzyme nih.gov. SAR studies led to the identification of compound 16 , which demonstrated effective COX-2 inhibitory activity with an IC_50_ value of 0.409 µM and excellent selectivity over COX-1 nih.gov. In another study, 2,3-diphenyl-2H-indazole derivatives, such as compounds 18, 21, 23, and 26 , also displayed in vitro inhibitory activity against human COX-2 mdpi.com. The anti-inflammatory effects of indazoles are believed to be mediated, at least in part, through the inhibition of cyclooxygenase-2 nih.gov.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) and SAR

Beyond COX inhibition, indazole derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. These signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are central to orchestrating the inflammatory response.

Calcium-Release Activated Calcium (CRAC) Channel Blockade and Mast Cell Stabilization and SAR

A significant mechanism contributing to the anti-inflammatory and immunomodulatory potential of certain indazole derivatives is their ability to block Calcium-Release Activated Calcium (CRAC) channels. nih.govnih.gov The influx of extracellular calcium through CRAC channels is a critical step in the activation of mast cells, which leads to degranulation and the release of pro-inflammatory mediators. nih.govresearchgate.net

SAR studies on a series of indazole-3-carboxamides identified them as potent CRAC channel blockers. nih.gov A key finding was the critical importance of the amide linker's regiochemistry for activity. Indazole derivatives with a 'reversed' amide linker (-CO-NH-Ar), such as 12a and 12d , were found to be potent CRAC channel blockers, with IC_50_ values of 1.51 µM and 0.67 µM, respectively nih.gov. In contrast, the isomeric 'normal' amide linker (-NH-CO-Ar) resulted in compounds that were only weakly active nih.gov. The most potent compounds featured Ar moieties such as 2,6-difluorophenyl (in 12a ) and 3-fluoro-4-pyridyl (in 12d ) nih.gov. The representative indazole 12d was shown to potently inhibit mast cell degranulation and the release of pro-inflammatory cytokines nih.govnih.gov.

Table 3: CRAC Channel Blocking Activity of Indazole-3-Carboxamides

CompoundLinker TypeAr MoietyIC_50 (µM)
12a -CO-NH-Ar2,6-difluorophenyl1.51
12d -CO-NH-Ar3-fluoro-4-pyridyl0.67
9b -NH-CO-Ar-29
9c -NH-CO-Ar-Inactive at 100 µM

Antimicrobial Activity and SAR

The indazole nucleus is a versatile scaffold that has been incorporated into compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antiprotozoal, and antifungal actions. nih.govmdpi.com

In the realm of antibacterial agents, studies on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives identified 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole (6) and 3-(4-fluorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole (20) as the most active compounds nih.gov. Another study screened indazolyl derivatives and found that compound 1.3C showed the maximum zone of inhibition against Bacillus thuringiensis, Staphylococcus aureus, and Bacillus subtilis researchgate.net.

Furthermore, indazole derivatives have shown significant promise as antiprotozoal agents. A set of 2H-indazole derivatives were tested against intestinal and vaginal pathogens, revealing potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis mdpi.com. Notably, compound 18 was 12.8 times more active than the reference drug metronidazole (B1676534) against G. intestinalis mdpi.com. SAR analysis of 2-phenyl-2H-indazole derivatives indicated that electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity nih.gov.

Antifungal activity has also been observed, with two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , demonstrating in vitro growth inhibition against Candida albicans and Candida glabrata mdpi.com.

Antibacterial Efficacy and SAR

Indazole derivatives have emerged as a promising class of antibacterial agents, with research indicating their potential to combat multi-drug resistant strains. nih.gov Studies have shown that these compounds can exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

The structure-activity relationship (SAR) of indazole derivatives in the context of antibacterial activity has been a subject of detailed investigation. It has been observed that substitutions at specific positions on the indazole ring significantly influence their potency. For instance, modifications at the C6 and C7 positions of the indazole core have been explored to enhance enzymatic and antibacterial activity. nih.gov

One study focused on the optimization of a pyrazolopyridone hit, leading to the discovery of a novel class of indazole derivatives as GyrB inhibitors. nih.gov These compounds demonstrated excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The SAR studies revealed that while modifications to the left-hand heteroaryl portion of the molecule did not lead to substantial improvements in antibacterial activity, alterations to the indazole core were more impactful. nih.gov

Another study reported the synthesis of new indazolyl derivatives and their evaluation for antibacterial activity against a panel of bacteria. The results, as summarized in the table below, indicate that the antibacterial activity is dependent on the specific derivative and the bacterial strain. For example, one compound showed a maximum zone of inhibition against Bacillus thurengensis, Staphylococcus aureus, and Bacillus subtilis, but was less effective against E. coli. researchgate.net

Table 1: Antibacterial Activity of Selected Indazole Derivatives

Compound/Derivative Target Bacteria Activity/Observation
Indazole-based GyrB inhibitors Gram-positive bacteria (including MRSA and VRE) Potent antibacterial activity. nih.gov
Indazolyl derivative 1 Bacillus thurengensis, Staphylococcus aureus, Bacillus subtilis Maximum zone of inhibition. researchgate.net
Indazolyl derivative 1 E. coli Least zone of inhibition. researchgate.net
Indazolyl derivative 2 Bacillus thurengensis, E. coli Maximum zone of inhibition. researchgate.net
Indazolyl derivative 3 Proteus vulgaris, Bacillus subtilis, Bacillus thurengensis Maximum zone of inhibition. researchgate.net

Antifungal Efficacy and SAR

The prevalence of fungal infections and the rise of antifungal resistance necessitate the development of new therapeutic agents. Indazole derivatives have demonstrated potential as antifungal agents, with specific structural features contributing to their efficacy. nih.govnih.gov

A study focusing on 3-phenyl-1H-indazole derivatives revealed that the presence of a carboxamide group on this scaffold maintained antifungal activity against tested Candida albicans and Candida glabrata strains. nih.gov While the synthesized compounds were less active than the reference drugs, their antifungal activity is considered a relevant starting point for the development of new anticandidal agents. nih.gov

The SAR of these derivatives indicated that N-substituted carboxamides showed activity against C. albicans. nih.gov Specifically, certain compounds were active against both C. albicans and miconazole-resistant C. glabrata species. nih.gov

Table 2: Antifungal Activity of 3-Phenyl-1H-Indazole Derivatives

Compound/Derivative Target Fungi Activity/Observation
N-substituted carboxamides (3h–k, 3n–r) Candida albicans Showed activity at 1 mM. nih.gov
Compound 3j Candida albicans Maximum inhibition of growth at 10 mM, also active at 1 mM. nih.gov
Compound 3j Miconazole-resistant Candida glabrata Weak activity at 10 mM. nih.gov
Compounds 3h and 3p Candida albicans, Miconazole-resistant Candida glabrata Active at 1 mM. nih.gov
Compound 3f Candida albicans Active. nih.gov

Antiparasitic Efficacy and SAR

Indazole derivatives have shown significant promise as antiparasitic agents, particularly against protozoan parasites. nih.govresearchgate.netproquest.comnih.govresearchgate.net Research into the SAR of these compounds has identified key structural features that enhance their antiprotozoal activity.

A study on a series of 2-phenyl-2H-indazole derivatives demonstrated their potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govresearchgate.netproquest.comnih.gov The biological assays revealed that electron-withdrawing substituents attached to the 2-phenyl ring are favorable for antiprotozoal activity against all three protozoa. nih.govresearchgate.netproquest.comnih.gov

The substitution pattern on the 2-phenyl ring was found to be crucial. For instance, against E. histolytica, derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions showed the best potency. nih.govproquest.com Against G. intestinalis, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl substitutions displayed the highest activity. nih.govproquest.com For T. vaginalis, the most active derivatives were those substituted with 3-(methoxycarbonyl)phenyl, 3-(trifluoromethyl)phenyl, 3-carboxyphenyl, 2-chlorophenyl, and 2-carboxyphenyl. nih.govproquest.com

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives

Target Protozoan Favorable Substituents on 2-Phenyl Ring Most Potent Substitutions (IC50)
Entamoeba histolytica Electron-withdrawing groups Methoxycarbonyl, 4-chlorophenyl, 2-(trifluoromethyl)phenyl (< 0.050 µM). nih.govproquest.com
Giardia intestinalis Electron-withdrawing groups 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, 2-carboxyphenyl (< 0.050 µM). nih.govproquest.com
Trichomonas vaginalis Electron-withdrawing groups 3-(methoxycarbonyl)phenyl, 3-(trifluoromethyl)phenyl, 3-carboxyphenyl, 2-chlorophenyl, 2-carboxyphenyl (< 0.070 µM). nih.govproquest.com

Anti-HIV Activity and SAR

The quest for novel anti-HIV agents has led to the exploration of various heterocyclic compounds, including indazole derivatives. doi.org These compounds have been investigated for their ability to inhibit different stages of the HIV life cycle.

Computational studies have been employed to evaluate the potential of indazole-2-pyrone hybrids as anti-HIV-1 agents. doi.org Molecular docking studies have assessed the binding affinity of these compounds to the active sites of proteins involved in viral infections. doi.org The results of these computational analyses provide insights into the potential efficacy of these derivatives.

Table 4: Predicted Anti-HIV-1 Activity of Indazole-2-Pyrone Hybrids

Compound/Derivative Target Binding Affinity (kcal/mol)
Indazole-2-Pyrone Hybrid 5a HIV-1 -3.4. doi.org
Indazole-2-Pyrone Hybrid 6a HIV-1 -4.8. doi.org
AZT (Azidothymidine) HIV-1 -3.9. doi.org

It is important to note that these are computational predictions and further in vitro and in vivo studies are required to validate these findings.

Antioxidant Activity and SAR

Indazole and its derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. nih.govresearchgate.net The free radical scavenging activity of these compounds has been evaluated using various in vitro assays.

A study on the antioxidant activity of indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), demonstrated their ability to inhibit DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals in a concentration-dependent manner. nih.gov Among the tested compounds, 6-nitroindazole exhibited the highest inhibition of DPPH free radical generation. nih.gov The study also corroborated the free radical scavenging activity by assessing the ability of these indazoles to scavenge nitric oxide. nih.gov

Table 5: DPPH Radical Scavenging Activity of Indazole Derivatives

Compound Concentration (µg/ml) % Inhibition of DPPH Activity
Indazole 200 57.21%. nih.gov
5-Aminoindazole 200 51.21%. nih.gov
6-Nitroindazole 200 72.60%. nih.gov
Vitamin E (Standard) 200 84.43%. nih.gov

Anti-Diabetic Activity and SAR

Indazole derivatives have shown significant potential in the management of type 2 diabetes mellitus, primarily through their action as glucagon (B607659) receptor antagonists. nih.govresearchgate.netconsensus.appx-mol.comresearchgate.net

Glucagon Receptor Antagonism and SAR

The antagonism of the glucagon receptor (GCGR) is a promising strategy for controlling hyperglycemia in diabetic patients. researchgate.net A novel series of indazole and indole (B1671886) derivatives have been discovered as potent GCGR antagonists. nih.govresearchgate.netconsensus.appx-mol.com

The SAR exploration of these compounds has led to the identification of derivatives with excellent pharmacokinetic properties, including low systemic clearance, long elimination half-life, and good oral bioavailability in preclinical models. nih.govresearchgate.net The optimization of the lead compounds focused on substitutions at the C3 and C6 positions of the indazole core, as well as the benzylic position on the N-1 of the indazole. researchgate.net

Studies have shown that a C-3 unsubstituted indazole derivative exhibited stronger activity than a 3-methyl substituted derivative. researchgate.net Furthermore, SAR studies revealed that a small alkyl group is preferred at the N-1 benzylic position, as a compound with no substitution at this position showed much weaker human glucagon receptor antagonistic activity. researchgate.net

Table 6: Glucagon Receptor Antagonistic Activity of Indazole Derivatives

Compound/Derivative Target Activity/Observation
Indazole/Indole Derivatives Glucagon Receptor (GCGR) Potent antagonists with excellent pharmacokinetic properties. nih.govresearchgate.net
C-3 Unsubstituted Indazole Derivative Glucagon Receptor (GCGR) Stronger activity than 3-methyl substituted derivative. researchgate.net
N-1 Benzylic Unsubstituted Derivative Human Glucagon Receptor Weaker antagonistic activity (IC50 of 39 nM). researchgate.net
Indazole-based β-alanine Derivatives Glucagon Receptor (GCGR) Potent antagonists. researchgate.net

Glucokinase Activation and SAR

Glucokinase (GK) plays a crucial role in maintaining glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate in the liver and pancreatic β-cells. researchgate.net This enzymatic action serves as a "glucose sensor," promoting glycogen synthesis in the liver and glucose-sensitive insulin (B600854) secretion from the pancreas. researchgate.net Dysfunction of glucokinase is implicated in the pathophysiology of type 2 diabetes, making it an attractive therapeutic target. researchgate.net Indazole derivatives have emerged as a novel class of allosteric glucokinase activators (GKAs). nih.govsunyempire.edu

Structure-based drug design and scaffold morphing approaches have led to the discovery of potent 1,4-disubstituted indazole derivatives as GKAs. nih.govsunyempire.edu SAR studies have revealed that the nature and position of substituents on the indazole ring are critical for their activity. For instance, indazole carboxamides have demonstrated anti-diabetic activity by activating glucokinase. researchgate.net The functionalization of 2H-indazoles has been a key area of interest in developing these compounds. researchgate.net

CompoundScaffoldKey SubstituentsActivity
Indazole CarboxamideIndazoleCarboxamide groupGlucokinase activation
1,4-disubstituted IndazoleIndazoleVaried at positions 1 and 4Potent glucokinase activation

GPR120/GPR40 Agonism and SAR

G protein-coupled receptor 120 (GPR120) and G protein-coupled receptor 40 (GPR40) are activated by free fatty acids and are involved in glucose-stimulated insulin secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govunina.itmdpi.com Agonists of these receptors hold therapeutic potential for type 2 diabetes. unina.itnih.gov

Researchers have identified indazole-6-phenylcyclopropylcarboxylic acids as a series of selective GPR120 agonists. nih.govresearchgate.net SAR studies were instrumental in optimizing the potency for GPR120. A key finding was the identification of a (S,S)-cyclopropylcarboxylic acid structural motif that conferred selectivity against GPR40. nih.govresearchgate.net

Further SAR exploration of the indazole core validated it as a viable GPR120 scaffold. researchgate.net For example, the substitution pattern on the phenyl ring attached to the indazole core significantly influenced GPR120 agonism. Modifications at the R2 and R3 positions of the indazole ring, such as the introduction of fluorine or methoxy (B1213986) groups, led to significant increases in GPR120 potency. researchgate.net Specifically, a 4-fluoro-3-methoxyindazole derivative demonstrated a notable enhancement in GPR120 potency. researchgate.net

Compound SeriesKey Structural FeatureSelectivityOutcome
Indazole-6-phenylcyclopropylcarboxylic acids(S,S)-cyclopropylcarboxylic acidSelective for GPR120 over GPR40Optimized GPR120 potency
4-fluoro-3-methoxyindazole derivativeFluorine and methoxy substitutionsNot specifiedIncreased GPR120 potency

Cardiovascular System Modulation and SAR

Indazole derivatives have demonstrated a range of effects on the cardiovascular system, including antiarrhythmic, anti-platelet aggregation, and vasorelaxant activities. nih.gov

Certain indazole derivatives have been investigated for their potential as antiarrhythmic agents. nih.govnih.gov While specific SAR details for antiarrhythmic indazole derivatives are not extensively detailed in the provided context, the general importance of the indazole nucleus in exerting cardiovascular effects is recognized. nih.gov The substitution patterns on the indazole ring are expected to play a crucial role in modulating these properties.

Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy in cardiovascular diseases. japsonline.com The indazole derivative YC-1 has been noted for its therapeutic potential in circulatory disorders, including its effects on platelet aggregation. nih.gov Compounds with an imidazole (B134444) ring, a component of the indazole structure, have shown efficacy in inhibiting platelet aggregation. nih.gov SAR studies in related imidazole-containing compounds have highlighted the importance of lipophilicity in correlating activity with structure. nih.gov

The vasorelaxant properties of indazole derivatives contribute to their potential antihypertensive effects. nih.gov The compound YC-1 is also recognized for its role in vascular contraction. nih.gov In a study of related benzo[d]imidazole derivatives, which share a similar bicyclic core, SAR analysis revealed that nitro derivatives were potent vasorelaxants. nih.gov For instance, a 2-methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol derivative was found to be significantly more potent than its 5-CF3 analogue, demonstrating the profound impact of electronic substituent effects on vasorelaxant activity. nih.gov

Neurological and Mood Disorder Modulation and SAR

Indazole derivatives have shown promise in the modulation of neurological and mood disorders. nih.govdntb.gov.ua They exhibit potent activities against conditions such as Parkinson's disease and Alzheimer's disease by inhibiting various signaling pathways and enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3). nih.govdntb.gov.ua

Novel indazole derivatives are being developed as serotonergic psychedelic agents for treating psychosis and other central nervous system (CNS) disorders. nih.govresearchgate.net SAR studies in this area are focused on optimizing interactions with specific serotonin (B10506) receptors. For example, in the development of multi-target ligands for dopamine (B1211576) and serotonin receptors for schizophrenia, modifications to a lead compound, D2AAK3, which features an indazole scaffold, were explored to assess their impact on receptor affinity and efficacy. researchgate.net The SAR studies indicated that specific substitutions on the indazole and linked piperazine scaffolds were crucial for achieving the desired multi-receptor profile. researchgate.net

Therapeutic AreaTarget/MechanismKey SAR Finding
Neurodegenerative DiseasesMAO, GSK3 inhibitionIndazole scaffold is a key pharmacophore
Psychosis/CNS DisordersSerotonergic receptor modulationSubstitutions on indazole and linked scaffolds influence receptor affinity
SchizophreniaDopamine and Serotonin receptor modulationModifications on indazole and piperazine moieties alter multi-receptor binding profiles

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO B) Inhibition and SAR

A dual inhibition strategy targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is a promising approach for the treatment of neurodegenerative diseases like Alzheimer's. Indazole derivatives have been explored for this dual inhibitory activity.

A series of C5- and C6-substituted indazole derivatives were synthesized and evaluated for their MAO inhibitory potential. While most compounds were potent inhibitors of human MAO-B with submicromolar IC50 values, only one derivative, 5c , showed submicromolar inhibition of human MAO-A. researchgate.net Notably, substitutions at the C5 position of the indazole ring resulted in particularly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Kinetic studies on a selected derivative revealed a competitive mode of MAO inhibition. researchgate.net

In another study, resveratrol-indazole hybrids were designed and synthesized. Many of these compounds displayed potent and selective inhibition of MAO-B. nih.gov For instance, compound 6e emerged as a potent competitive inhibitor of hMAO-B with an IC50 value of 1.14 μM. nih.gov

The structure-activity relationship (SAR) for MAO-B inhibition by 1-methyl-3-phenylpyrroles, which are structurally related to some indazole precursors, indicated that the potency is influenced by the steric and electronic properties of substituents on the phenyl ring. nih.gov Specifically, electron-withdrawing groups with significant steric bulk at the C-4 position of the phenyl ring were found to enhance inhibitory potency. nih.gov

For dual AChE and MAO-B inhibition, a study on quinoxaline (B1680401) scaffold-based dual inhibitors, which can be conceptually linked to the bicyclic nature of indazoles, showed that fusing an AChE inhibitory pharmacophore led to potent and balanced inhibition of both enzymes. researchgate.net This suggests that a hybrid molecule approach, incorporating recognized pharmacophores for each target onto the indazole scaffold, could be a successful strategy.

Table 1: MAO-B Inhibitory Activity of Selected Indazole Derivatives
CompoundSubstitution PatternMAO-B IC50 (µM)
C5-substituted indazolesVaries0.0025–0.024
6eResveratrol-indazole hybrid1.14

Amyloid Aggregation Inhibition and SAR

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Inhibiting this process is a major therapeutic goal.

Novel hybrids of resveratrol (B1683913) and indazole have been shown to possess significant Aβ(1-42) self-aggregation inhibitory activity. nih.gov The most potent of these, compound 6e , exhibited 58.9% inhibition of Aβ(1-42) self-aggregation at a concentration of 20 μM. nih.gov Molecular modeling studies suggest that this compound interacts with Aβ(1-42) through π-π and cation-π stacking interactions. nih.gov

General SAR studies on Aβ aggregation inhibitors have highlighted several key structural features. These inhibitors are often flat, planar molecules with substituted aromatic end groups. mdpi.com The length and flexibility of the linker region connecting these aromatic groups are critical, with an optimal linker length falling within a narrow range of 6–19 Å. mdpi.com Key chemical features correlated with inhibitory ability include the electro-topological state of carbonyl groups, the partition coefficient (AlogP), and the number of hydrogen bond donor groups. longdom.org

While specific SAR studies on a broad range of simple indazole derivatives as Aβ aggregation inhibitors are limited in the provided search results, the success of the resveratrol-indazole hybrids suggests that the indazole moiety can serve as a valuable scaffold. The SAR for these hybrids would likely depend on the nature of the linkage and the substituents on both the indazole and the appended aromatic system, aiming to optimize the planarity and electronic properties that favor interaction with the Aβ peptide.

Table 2: Amyloid Aggregation Inhibitory Activity of a Resveratrol-Indazole Hybrid
CompoundInhibition of Aβ(1-42) Aggregation (%)Concentration (µM)
6e58.920

Mood Stabilization through Kinase Inhibition and SAR

Glycogen synthase kinase 3β (GSK-3β) has been implicated in the pathophysiology of mood disorders, making it an attractive target for the development of mood stabilizers. Indazole-based compounds have been investigated as GSK-3β inhibitors.

A selective indazole-based GSK-3 inhibitor, compound 1 , showed excellent efficacy in a mouse model of mania but was hampered by off-target activity at the hERG ion channel. orientjchem.org To address this, SAR studies focused on replacing the solvent-exposed (2-methoxyethyl)-4-methylpiperidine moiety to modulate the compound's basicity (pKa) and reduce lipophilicity (cLogP). orientjchem.org This led to the discovery of inhibitor 14 , which had reduced hERG affinity, favorable in vitro ADME properties, and was highly effective in an in vivo model of mood stabilization. orientjchem.org The SAR studies revealed that replacing the piperidine (B6355638) with oxanyl, oxolanyl, thianedionyl, and thiolanedionyl moieties was well-tolerated. orientjchem.org

The broader field of indazole derivatives as kinase inhibitors provides further SAR insights. For instance, in the development of extracellular signal-regulated kinase (ERK) inhibitors, a series of 1H-indazole amide derivatives were synthesized. The SAR indicated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. Similarly, for fibroblast growth factor receptor 1 (FGFR1) inhibitors, it was found that a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substitution on the indazole ring was beneficial for potent activity. These findings highlight the importance of substitution patterns on the indazole ring system for achieving potent and selective kinase inhibition.

Table 3: Activity of Indazole-Based GSK-3β Inhibitors
CompoundKey Structural FeatureBiological Activity Profile
1(2-methoxyethyl)-4-methylpiperidine moietyPotent GSK-3β inhibitor, hERG liability
14Modified solvent-exposed moietyPotent GSK-3β inhibitor, reduced hERG affinity, effective in vivo

Herbicidal Activity and SAR

Indazole derivatives have also been explored for their potential as herbicides. A study focused on novel 6-indazolyl-2-picolinic acids as herbicidal agents. nih.gov

The SAR analysis of these compounds revealed several key trends. The position of substituents on the indazole ring was critical for root inhibitory activity, with substitution at the 4-position being more effective than at the 5-position. nih.gov Compounds with electron-withdrawing substituents on the indazole ring generally showed better herbicidal activity. nih.gov In contrast, electron-donating substituents like amino and methoxy groups on the indazolyl moiety decreased the inhibitory activity. nih.gov

Interestingly, there was no significant difference in the inhibitory activities between 1H- and 2H-indazolyl isomers. nih.gov When comparing compounds with proton, methyl, and halide substituents, the activity was generally better than those with other groups. nih.gov Certain compounds from this series, such as 5a , 6Cc , and 7Cc , displayed significant inhibitory activity against the root growth of Arabidopsis thaliana, even outperforming the commercial herbicide picloram (B1677784) at tested concentrations. nih.gov For example, at a concentration of 3 µM, compound 7Cc had the same inhibitory effect as picloram at 12.5 µM. nih.gov

Table 4: Herbicidal Activity of Selected Indazolyl-Picolinic Acid Derivatives
CompoundKey SAR FeatureActivity Highlight
Derivatives with 4-position substitutionPositional effectBetter activity than 5-position substitution
Derivatives with electron-withdrawing groupsElectronic effectImproved herbicidal activity
7CcPotent derivativeEquivalent to picloram at a lower concentration

Advanced Methodologies in Indazole Derivative Evaluation

High-Throughput In Vitro Screening Methodologies

High-Throughput Screening (HTS) serves as a foundational step in the evaluation of indazole derivatives, enabling the rapid assessment of large compound libraries to identify initial "hits" with desired biological activity. This methodology utilizes automated platforms to perform thousands of biochemical or cell-based assays in a short period, making it a highly efficient discovery tool.

In the context of indazole derivatives, HTS campaigns have been instrumental in identifying potent modulators of various biological targets. For instance, a high-throughput screening effort of a large compound collection led to the identification of 3-benzylindazoles as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8). nih.gov Similarly, HTS has been employed to discover indazole derivatives that act as activators of Sirtuin 1 (Sirt1), a key regulator of cellular processes. nih.gov The process typically involves miniaturized assays in 96-well or 384-well plates, where the effect of each compound on a specific target (e.g., an enzyme or receptor) is measured using fluorescence, luminescence, or absorbance-based readouts. The use of HTS is not only for hit identification but also for optimizing reaction conditions in the synthesis of complex indazole intermediates, ensuring efficient and safe chemical processes. nih.gov

Cell-Based Assays for Efficacy and Target Engagement

Following initial identification through HTS, promising indazole derivatives are subjected to a variety of cell-based assays. These assays are crucial for confirming that the compound's activity observed in a simplified biochemical environment translates to a more complex biological system, and for assessing its ability to enter cells and engage with its intended target.

Cell-based assays provide data on a compound's efficacy in a native cellular environment. youtube.com Common assays measure endpoints such as cell proliferation, cytotoxicity, and apoptosis. For example, various indazole derivatives have been evaluated for their antiproliferative activity against a wide range of human cancer cell lines. nih.govresearchgate.net Specific derivatives have demonstrated the ability to induce apoptosis in liver carcinoma (Huh-7) and colon cancer (HCT-116) cell lines. researchgate.net

Target engagement assays confirm that the compound physically interacts with its intended protein target within the cell. This is a critical step to validate the mechanism of action. youtube.com For kinase inhibitors, this can be demonstrated by measuring the inhibition of phosphorylation of a downstream substrate protein in cells. Indazole-based EGFR inhibitors, for instance, have been tested in cellular assays to confirm their inhibitory effect on EGFR phosphorylation and their potency against cell lines harboring specific EGFR mutations, such as H1975 and HCC827. nih.govresearchgate.net These assays provide cellular EC50 or GI50 values, which measure the concentration of the compound required to elicit a half-maximal response or inhibit cell growth by 50%, respectively, offering a more relevant measure of potential therapeutic activity than biochemical assays alone. nih.govresearchgate.net

Table 1: Examples of Cell-Based Assay Data for Indazole Derivatives

Derivative Type Cell Line Assay Type Potency (IC₅₀/EC₅₀/GI₅₀)
1H-indazole amide HT29 Proliferation 0.9 ± 0.1 µM
3-benzylindazole Various Proliferation 53 nM (CDK8 IC₅₀)
Indazole-based H1975 (NSCLC) Proliferation 191 nM
Indazole-based HCC827 (NSCLC) Proliferation 22 nM
Pan-Pim inhibitor KMS-12 BM Proliferation 1400 nM

Data sourced from multiple studies on various indazole derivatives. nih.gov

Enzyme Kinetics and Inhibition Assays

Enzyme kinetics and inhibition assays are fundamental biochemical tools used to characterize the interaction between an indazole derivative and its target enzyme. These assays provide quantitative measures of a compound's potency and can offer insights into its mechanism of inhibition. The most common parameter derived from these studies is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Indazole derivatives have been extensively studied as inhibitors of a wide array of enzymes, particularly protein kinases, which are crucial in cancer and inflammatory diseases. For example, specific derivatives have shown potent, nanomolar inhibition of pan-Pim kinases, Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK). nih.gov Structure-based design has led to the development of indazoles that act as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Beyond kinases, these assays have been used to evaluate indazoles against other enzyme classes. Studies have demonstrated that certain indazole compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with IC₅₀ values in the micromolar range. nih.gov Other research has identified indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunotherapy. nih.gov These assays are typically performed using purified recombinant enzymes and specific substrates, allowing for a precise determination of inhibitory activity without the complexities of a cellular environment.

Table 2: Selected Enzyme Inhibition Data for Indazole Derivatives

Compound Class Target Enzyme Potency (IC₅₀)
1H-indazole Pan-Pim-1 Kinase 0.4 nM
1H-indazole Pan-Pim-3 Kinase 0.4 nM
Indazole Carboxamide FGFR1 30.2 ± 1.9 nM
1H-indazole EGFR (L858R/T790M) 70 nM
3-aminoindazole ALK 12 nM
1H-indazole IDO1 720 nM
5-aminoindazole (B92378) COX-2 12.32 µM

Data compiled from various research articles on different indazole derivatives. nih.govnih.gov

Preclinical In Vivo Efficacy Assessment in Disease Models

The final stage of preclinical evaluation involves assessing the efficacy of an indazole derivative in a living organism, typically using animal models that mimic human diseases. These in vivo studies are essential to determine if the biochemical and cellular activities of a compound translate into a therapeutic effect at the whole-organism level.

The choice of animal model is dictated by the intended therapeutic application of the indazole derivative.

Inflammation Models: To assess anti-inflammatory potential, the carrageenan-induced paw edema model in rats is commonly used. nih.govresearchgate.net In this model, the administration of an indazole derivative prior to the inflammatory insult allows researchers to measure the reduction in paw swelling over time, providing a clear indication of anti-inflammatory efficacy. nih.gov

Infectious Disease Models: For diseases like leishmaniasis, BALB/c mice are infected with the Leishmania parasite to induce cutaneous lesions. mdpi.com The efficacy of indazole compounds is then determined by measuring the reduction in lesion size, ulcer area, and parasite load in the infected tissue compared to control groups. mdpi.com

Oncology Models: In cancer research, efficacy is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of an indazole derivative to inhibit tumor growth is the primary endpoint. The successful translation of in vitro potency to in vivo efficacy has been noted for certain indazole derivatives in rat models of cancer. nih.gov

These preclinical in vivo assessments provide the critical evidence needed to justify advancing a promising indazole derivative into clinical trials. nih.gov

Q & A

Basic: What are the primary biological activities associated with indazole derivatives, and what standardized assays are used to evaluate them?

Indazole derivatives exhibit diverse biological activities, including anti-tumor, antibacterial, anti-inflammatory, and HIF-1α inhibitory effects. Standardized assays include:

  • Anti-tumor activity : Cell viability assays (e.g., MTT, CCK-8) against cancer cell lines (e.g., U87MG glioblastoma cells) .
  • Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus), often targeting DNA gyrase .
  • HIF-1α inhibition : Luciferase reporter assays in hypoxic cancer cells to measure transcriptional activity .
  • Enzyme inhibition : Kinase activity assays (e.g., FGFR, Pim kinases) using fluorescence-based or radiometric methods .

Advanced: How can computational methods like 3D-QSAR and molecular docking optimize the design of indazole derivatives targeting HIF-1α?

3D-QSAR models (Field and Gaussian-based) map steric, electrostatic, and hydrophobic fields to correlate structural features with HIF-1α inhibitory activity. Key steps include:

  • Pharmacophore mapping : Identifying critical interaction points (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrodinger’s Phase .
  • Molecular docking : Simulating ligand-receptor interactions (e.g., with HIF-1α’s PAS-B domain) to prioritize derivatives with high binding affinity .
  • MD simulations : Validating stability of ligand-receptor complexes over 100+ nanoseconds to assess dynamic interactions .
    Example: Derivative 39 (from ) showed sustained binding via hydrophobic interactions with Leu291 and Asn246.

Basic: What synthetic strategies are commonly employed for monosubstituted and polysubstituted indazole derivatives?

  • Monosubstitution : Direct electrophilic substitution at the indazole N1 or C3 positions using HNO₃/H₂SO₄ or Pd-catalyzed coupling .
  • Polysubstitution : Multi-step sequences involving cyclocondensation (e.g., with aldehydes/ketones) or transition-metal catalysis (e.g., Suzuki-Miyaura for aryl groups) .
  • Purification challenges : Semi-preparative HPLC with ammonium acetate buffers, noting potential rearrangements (e.g., imidazoindazole formation at 50°C) .

Advanced: How do crystallography and AlleGrow modeling resolve structural ambiguities in nonsteroidal glucocorticoid receptor (GR) agonists based on indazole scaffolds?

  • X-ray crystallography : Resolves binding modes (e.g., D-prolinamide derivative 11 in GR’s ligand-binding domain), confirming occupation of a novel meta-channel .
  • AlleGrow modeling : Predicts complementary interactions (e.g., hydrophobic packing with Leu753) to design truncated derivatives like D-alaninamide 13 .
  • Key insight : Abandoning traditional GR pocket interactions in favor of meta-channel occupancy enhances potency and selectivity .

Basic: How are structure-activity relationship (SAR) studies conducted for indazole-based kinase inhibitors?

  • Core modifications : Varying substituents at N1, C3, and C5 positions to assess impact on kinase binding.
  • Bioisosteric replacement : Replacing amide groups with sulfonamides or heterocycles to improve solubility .
  • Activity cliffs : Identifying sharp drops in potency (e.g., methyl vs. ethyl groups at C3 in FGFR inhibitors) using dose-response curves .

Advanced: What mechanistic insights explain the unexpected rearrangement of 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazinoindazole derivatives during isolation?

  • NMR/HRMS analysis : Detects quantitative conversion to 2,3-dihydro-1H-imidazoindazole derivatives via intramolecular cyclization .
  • Thermodynamic driver : Elevated temperatures (50°C) during solvent evaporation promote amine-bromoketone condensation, forming a stable six-membered ring .
  • Mitigation strategy : Use low-temperature lyophilization and avoid prolonged heating during purification .

Basic: What in vitro and in vivo models are used to evaluate indazole derivatives for glaucoma therapy?

  • 5-HT2A agonism : Intraocular pressure (IOP) reduction assays in rabbit models using derivatives like AL-34662 .
  • Implantable sensors : Wireless pressure monitors (e.g., University of Michigan’s 1 mm² device) track IOP changes in real time .

Advanced: How do indazole derivatives achieve selectivity between transactivation and transrepression pathways in glucocorticoid receptor modulation?

  • Meta-channel exploitation : Derivatives like pyrrolidinone amide 12 avoid traditional GR binding, reducing transactivation-related side effects .
  • Transcriptional profiling : RNA-seq analysis of GR target genes (e.g., GILZ for transrepression vs. PEPCK for transactivation) .

Basic: What analytical techniques are critical for characterizing indazole derivative purity and stability?

  • LCMS/HPLC : Detects degradation products (e.g., imidazoindazole formation) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability during formulation .
  • 1D/2D NMR : Resolves regioisomeric ambiguities in polysubstituted derivatives .

Advanced: How can contradictions in reported biological activities of indazole derivatives be reconciled across studies?

  • Source analysis : Compare cell lines (e.g., T98G vs. U87MG glioblastoma models) and assay conditions (e.g., hypoxia level in HIF-1α studies) .
  • Substituent effects : Meta-chlorophenyl groups may enhance DNA gyrase inhibition but reduce solubility, skewing MIC results .
  • Statistical validation : Apply multivariate analysis to isolate variables (e.g., lipophilicity vs. hydrogen bonding) driving activity discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.